TCO-PEG24-NHS ester

Bioorthogonal Chemistry Protein Labeling Aqueous Bioconjugation

Short-chain PEG linkers often cause protein aggregation or failed ternary complex formation in PROTACs and ADCs due to steric hindrance and inadequate solubility. TCO-PEG24-NHS ester (CAS 2055646-26-7) solves this with a precise, monodisperse 24-unit PEG spacer (~95 Å reach). - Enables rapid copper-free IEDDA click chemistry (k₂ ~10⁶ M⁻¹ s⁻¹) - NHS ester for efficient primary amine conjugation - Minimizes aggregation, improves ADC pharmacokinetics & ensures uniform DAR

Molecular Formula C64H118N2O30
Molecular Weight 1395.6 g/mol
Cat. No. B12432081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG24-NHS ester
Molecular FormulaC64H118N2O30
Molecular Weight1395.6 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C64H118N2O30/c67-61-8-9-62(68)66(61)96-63(69)10-12-71-14-16-73-18-20-75-22-24-77-26-28-79-30-32-81-34-36-83-38-40-85-42-44-87-46-48-89-50-52-91-54-56-93-58-59-94-57-55-92-53-51-90-49-47-88-45-43-86-41-39-84-37-35-82-33-31-80-29-27-78-25-23-76-21-19-74-17-15-72-13-11-65-64(70)95-60-6-4-2-1-3-5-7-60/h1-2,60H,3-59H2,(H,65,70)/b2-1-
InChIKeyAUMYFYHTDLUKEV-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG24-NHS ester: Overview


TCO-PEG24-NHS ester (CAS: 2055646-26-7) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker . It comprises a trans-cyclooctene (TCO) moiety for rapid, copper-free inverse electron-demand Diels–Alder (IEDDA) click chemistry with tetrazines [1], and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. The PEG24 spacer, containing precisely 24 ethylene glycol repeat units, confers high aqueous solubility and extended molecular reach . This compound is a critical reagent in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and for advanced bioorthogonal labeling applications.

Heterobifunctional linker for TCO-tetrazine IEDDA click chemistry
Monodisperse PEG24 spacer supports solubility and molecular reach
Suited for PROTAC, ADC, and bioorthogonal labeling workflows

TCO-PEG24-NHS ester: Linker Length Significance


TCO-PEG24-NHS ester is not interchangeable with its shorter-chain analogues (e.g., TCO-PEG4-NHS, TCO-PEG12-NHS) or the non-PEGylated TCO-NHS ester. The length and monodispersity of the PEG24 spacer are not arbitrary; they directly modulate a molecule's aqueous solubility, steric hindrance during bioconjugation, and the achievable intermolecular distance in ternary complexes. Substituting a shorter linker can lead to protein aggregation, inefficient click chemistry due to steric crowding, and suboptimal orientation in PROTAC assemblies, resulting in failed protein degradation [1]. The precise 24-unit PEG chain provides a distinct, quantifiable performance profile that cannot be assumed or replicated by other members of the TCO-PEGn-NHS family [2].

! Shorter PEG analogues may reduce solubility and increase aggregation risk in bioconjugation.
! Non-PEGylated TCO-NHS ester is not suited for aqueous protein labeling, limiting direct substitution.
! Polydisperse PEG reagents introduce chain-length variability, affecting conjugation reproducibility.

TCO-PEG24-NHS ester: Key Differentiators


Aqueous Bioconjugation Efficiency

The inclusion of a PEG spacer is essential for efficient protein and antibody labeling in aqueous buffers. The non-PEGylated TCO-NHS ester is explicitly not recommended for this purpose due to poor protein activation, leading to low labeling yields [1]. In contrast, TCO-PEG4-NHS and TCO-PEG12-NHS esters are well-suited for aqueous conditions. TCO-PEG24-NHS ester, with its extended PEG chain, further enhances this aqueous compatibility and reduces steric hindrance, making it the preferred choice for labeling large, complex biomolecules .

Aqueous Bioconjugation
Reported comparison
TCO-PEG24-NHS: well-suited for aqueous labeling
TCO-NHS ester: not recommended for aqueous buffers
PEG spacer may be critical for aqueous bioconjugation yield.
Based on supplier report; confirm for specific protein system.
Bioorthogonal Chemistry Protein Labeling Aqueous Bioconjugation

Extended Linker Reach for PROTACs

Linker length is a critical determinant of PROTAC efficacy, as it dictates the spatial orientation between the E3 ligase and target protein, which is essential for productive ubiquitination. The distance between binding pockets in a ternary complex often exceeds 3 nm (30 Å) [1]. A PEG24 chain, with an approximate fully extended length of ~95 Å, provides significantly greater reach compared to shorter PEG linkers like PEG4 (~16 Å) or PEG8 (~32 Å) . This extended conformation allows TCO-PEG24-NHS to bridge distal binding sites, facilitating ternary complex formation for target proteins that are inaccessible to shorter linkers.

Linker Reach
Class-level inference
PEG24: ~95 Å extended length
PEG4: ~16 Å; PEG8: ~32 Å
Reported reach may support distal binding site bridging in PROTAC design.
Calculated from monomer length; solution conformation may vary.
PROTAC Targeted Protein Degradation Linker Length Optimization

Ultra-Fast Click Reaction Kinetics

The TCO moiety in TCO-PEG24-NHS ester enables an inverse electron-demand Diels–Alder (IEDDA) reaction with tetrazines, which is among the fastest bioorthogonal reactions known. The second-order rate constant (k₂) for this reaction can reach up to 10⁶ M⁻¹ s⁻¹, allowing for efficient and rapid conjugation even at sub-micromolar concentrations [1]. This reaction rate is orders of magnitude faster than alternative copper-free click chemistries, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which typically exhibit k₂ values in the range of 10⁻³ to 1 M⁻¹ s⁻¹ [2].

Click Kinetics
Reported
k₂ ~10⁶ M⁻¹ s⁻¹
TCO-tetrazine IEDDA reaction
Supports rapid conjugation at low concentrations.
Compared to SPAAC k₂ 10⁻³–1 M⁻¹ s⁻¹.
Click Chemistry IEDDA Ligation Reaction Kinetics

Monodisperse Purity and Reproducibility

Unlike polydisperse PEG linkers, which contain a distribution of chain lengths, TCO-PEG24-NHS ester is synthesized as a monodisperse compound with a precisely defined structure and molecular weight (1395.62 Da) . Commercial sources guarantee high purity (≥95%) and a polydispersity index (PDI) of ≤ 1.05, confirming its uniformity [1]. This monodispersity ensures batch-to-batch consistency and eliminates the variability in bioconjugation outcomes associated with polydisperse reagents.

Uniformity
Class-level
PDI ≤ 1.05
Monodisperse PEG24
High uniformity supports batch-to-batch conjugation consistency.
Polydisperse PEG typically PDI >1.2; verify supplier CoA.
Monodisperse PEG Polymer Characterization Quality Control

TCO-PEG24-NHS ester: Optimal Applications


PROTACs for Distal Binding Pockets

The extended ~95 Å reach of the PEG24 linker, compared to standard PEG4 (~16 Å) or PEG8 (~32 Å) chains, makes TCO-PEG24-NHS ester the linker of choice for developing PROTACs targeting proteins with large, distal binding sites or for screening linker lengths to optimize ternary complex formation. Its use is particularly indicated when initial screening with shorter linkers fails to induce efficient degradation, as the PEG24 spacer can bridge the E3 ligase and target protein in a more favorable orientation [1].

Aqueous Antibody and Protein Labeling

For applications requiring the TCO-labeling of antibodies, membrane proteins, or other large macromolecules, TCO-PEG24-NHS ester is the superior reagent. Unlike the non-PEGylated TCO-NHS ester, which is not suitable for aqueous buffers, the PEG24 spacer ensures excellent water solubility and minimizes steric hindrance. This enables high-efficiency, site-specific conjugation under mild, biocompatible conditions, followed by rapid, quantitative tetrazine ligation [2].

ADC Construction with Long Flexible Linkers

In ADC development, the PEG24 chain provides a long, flexible, and hydrophilic spacer that can reduce aggregation and improve the pharmacokinetic profile of the conjugate. The monodisperse nature (PDI ≤ 1.05) of TCO-PEG24-NHS ester ensures a uniform drug-to-antibody ratio (DAR), which is a critical quality attribute for regulatory approval and therapeutic consistency [3].

Live-Cell Imaging with Ultrafast Click Chemistry

The combination of the ultra-fast TCO-tetrazine IEDDA ligation (k₂ ~10⁶ M⁻¹ s⁻¹) with a highly soluble PEG24 spacer makes TCO-PEG24-NHS ester ideal for pre-targeting and live-cell imaging strategies. The rapid, bioorthogonal reaction allows for efficient labeling in complex, time-sensitive biological contexts, while the PEG linker minimizes non-specific interactions and cellular toxicity [4].

Application
Selection Property
Validation Focus
PROTAC synthesis for distal binding sites
Extended PEG24 linker reach
Ternary complex formation efficiency
Aqueous biomolecule labeling
PEGylated TCO for aqueous solubility
Conjugation yield in aqueous media
ADC development
Monodisperse PEG24 spacer
DAR uniformity for research reproducibility
Live-cell imaging studies
Rapid IEDDA kinetics with PEG spacer
Labeling speed and specificity in live cells

Technical Documentation Hub

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34 linked technical documents
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